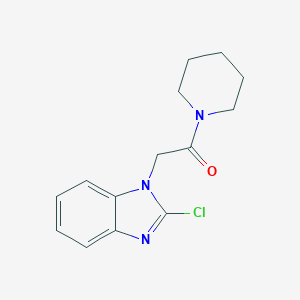![molecular formula C19H21N5O4S2 B277197 N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in medical research. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. By inhibiting this pathway, N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to reduce inflammation and promote cell survival in various cell types.
Biochemical and Physiological Effects:
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and promote cell survival in various cell types, including cancer cells and neurons. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for further investigation in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its ability to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. This makes it a promising candidate for further investigation in the treatment of various diseases. However, one of the limitations of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A. One area of interest is the development of new compounds that are based on the structure of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A, but with improved pharmacological properties. Additionally, further investigation is needed to determine the potential applications of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, more research is needed to determine the potential toxicity of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A and its derivatives, and to develop strategies to mitigate any potential adverse effects.
Méthodes De Synthèse
The synthesis of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves several steps, including the reaction of 2-chloroacetaldehyde with 4-morpholineethanethiol, followed by the reaction of the resulting compound with 2-amino-1,3,4-thiadiazole-5-thiol. The final step involves the reaction of the resulting compound with 1-phenyl-3-pyrrolidinecarboxylic acid anhydride to yield N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A.
Applications De Recherche Scientifique
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been extensively studied for its potential applications in medical research. It has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties make it a promising candidate for further investigation in the treatment of various diseases.
Propriétés
Formule moléculaire |
C19H21N5O4S2 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N5O4S2/c25-15-10-13(11-24(15)14-4-2-1-3-5-14)17(27)20-18-21-22-19(30-18)29-12-16(26)23-6-8-28-9-7-23/h1-5,13H,6-12H2,(H,20,21,27) |
Clé InChI |
UVKYDVGLOHTBMI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)